Amooranin
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Overview
Description
Amooranin is a triterpenoid compound isolated from the stem bark of the tropical tree Amoora rohituka, which is native to the Indian subcontinent. This compound has garnered significant attention due to its potent anticancer properties. It is known to induce apoptosis in cancer cells and has shown efficacy in overcoming multidrug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amooranin is typically extracted from the stem bark of Amoora rohituka. The extraction process involves the use of organic solvents to isolate the triterpenoid compound. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant source, followed by purification processes. The use of advanced chromatographic methods ensures the high purity of the compound, which is essential for its application in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Amooranin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Amooranin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid chemistry and for the synthesis of novel derivatives with potential biological activities.
Biology: this compound is used in cell biology research to study its effects on cell cycle regulation, apoptosis, and gene expression.
Medicine: It has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in various cancer cell lines and to overcome multidrug resistance.
Industry: this compound is being explored for its potential use in the development of new pharmaceutical formulations and as a lead compound for drug discovery .
Mechanism of Action
Amooranin exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves the activation of caspases, which are proteolytic enzymes that play a crucial role in the execution of apoptosis. This compound also causes cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. Additionally, it modulates the expression of various genes involved in apoptosis, cell cycle regulation, and drug resistance .
Comparison with Similar Compounds
Oleanolic Acid: A triterpenoid compound with similar anticancer properties.
Betulinic Acid: Another triterpenoid known for its anticancer and anti-inflammatory activities.
Ursolic Acid: A triterpenoid with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness of Amooranin: this compound is unique due to its potent ability to induce apoptosis and overcome multidrug resistance in cancer cells. Its specific mechanism of action, involving caspase activation and G2/M cell cycle arrest, sets it apart from other similar triterpenoid compounds .
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-29(24(33)34)16-14-27(5)19(20(29)17-25)7-8-22-28(27,6)11-9-21-26(3,4)23(32)10-12-30(21,22)18-31/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30+/m0/s1 |
InChI Key |
SEOWASFHYNYGBU-RHXAIUOTSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CCC(=O)C3(C)C)CO |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)CO)C)C2C1)C)C(=O)O)C |
Synonyms |
25-hydroxy-3-oxoolean-12-en-28-oic acid amooranin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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